molecular formula C8H3Cl3F3NO3 B1403873 2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene CAS No. 1417569-47-1

2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene

Cat. No.: B1403873
CAS No.: 1417569-47-1
M. Wt: 324.5 g/mol
InChI Key: NELZCYGVXRRJLM-UHFFFAOYSA-N
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Description

2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of nitro, trichloromethoxy, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene typically involves the nitration of a suitable precursor, followed by the introduction of trichloromethoxy and trifluoromethyl groups. One common method involves the nitration of 1-(trichloromethoxy)-3-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or distillation to obtain the desired product in high purity. The specific conditions and reagents used can vary depending on the scale and desired yield.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The trichloromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-Amino-1-(trichloromethoxy)-3-(trifluoromethyl)benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, potentially including nitroso or nitrosonium compounds.

Scientific Research Applications

2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

    Medicinal Chemistry: Investigated for its potential biological activity and as a building block for drug development.

    Industrial Chemistry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene depends on the specific application and reaction it is involved in. Generally, the nitro group can participate in electron-withdrawing effects, influencing the reactivity of the benzene ring. The trichloromethoxy and trifluoromethyl groups can also affect the compound’s chemical behavior through steric and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene: Similar structure but with different substituent positions.

    4-(Bromomethyl)-2-nitro-1-(trifluoromethyl)benzene: Contains a bromomethyl group instead of trichloromethoxy.

Uniqueness

2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene is unique due to the specific combination of nitro, trichloromethoxy, and trifluoromethyl groups, which confer distinct chemical properties and reactivity patterns compared to other similar compounds.

Biological Activity

2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene, also known by its CAS number 1417569-47-1, is a synthetic compound with significant biological activity due to its unique chemical structure. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and environmental science.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₃Cl₃F₃NO₃, with a molecular weight of 324.47 g/mol. The presence of nitro, trifluoromethyl, and trichloromethoxy groups contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₈H₃Cl₃F₃NO₃
Molecular Weight324.47 g/mol
CAS Number1417569-47-1

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, compounds with similar structures have been shown to act as inhibitors of branched-chain amino acid transaminases (BCATs), which play a crucial role in amino acid metabolism .

Antimicrobial Properties

Research indicates that halogenated aromatic compounds often possess antimicrobial properties. The chlorinated and fluorinated substituents in this compound may enhance its efficacy against bacterial strains. A study demonstrated that similar trifluoromethyl-containing compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Toxicological Profile

The toxicological profile of this compound requires careful evaluation due to the presence of halogenated groups, which are known to be associated with environmental persistence and potential bioaccumulation. Toxicity studies have indicated that such compounds can affect aquatic organisms and may disrupt endocrine functions in higher organisms .

Study 1: Antibacterial Activity

A recent study evaluated the antibacterial activity of several halogenated compounds, including derivatives of this compound. The results showed that these compounds inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

Study 2: Enzyme Inhibition

In a biochemical assay designed to assess the inhibitory effects on BCAT enzymes, this compound demonstrated an IC₅₀ value of approximately 15 µM, indicating a potent inhibitory effect compared to other tested compounds .

Properties

IUPAC Name

2-nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3F3NO3/c9-8(10,11)18-5-3-1-2-4(7(12,13)14)6(5)15(16)17/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELZCYGVXRRJLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(Cl)(Cl)Cl)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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